Methyl 2-(2-aminophenyl)acetate hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 grams per mole. The compound is registered under Chemical Abstracts Service number 49851-36-7, establishing its unique identification within chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2-aminophenyl)acetate hydrochloride, reflecting its structural composition of a methyl ester group attached to a phenylacetic acid moiety with an amino substituent at the ortho position.
The compound exhibits multiple nomenclature variations documented in chemical literature and commercial databases. Alternative names include methyl (2-amino-phenyl)-acetate hydrochloride, this compound, and benzeneacetic acid, 2-amino-, methyl ester, hydrochloride. The standardized International Chemical Identifier code is 1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H, with the corresponding International Chemical Identifier Key OZMUKUBEEKGADM-UHFFFAOYSA-N. These identification systems ensure precise chemical communication across research institutions and regulatory agencies.
The free base form of this compound, without the hydrochloride salt, carries the Chemical Abstracts Service number 35613-44-6 and has a molecular formula of C₉H₁₁NO₂ with a molecular weight of 165.19 grams per mole. The simplified molecular input line entry system notation for the complete structure is COC(=O)CC1=CC=CC=C1N, representing the methyl ester functionality connected to the aminophenyl ring system.
Table 1: Chemical Identity Parameters of this compound
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Chemical Abstracts Service Number | 49851-36-7 | 35613-44-6 |
| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂ |
| Molecular Weight (g/mol) | 201.65 | 165.19 |
| International Chemical Identifier Key | OZMUKUBEEKGADM-UHFFFAOYSA-N | BWQBYHGDMBHIIQ-UHFFFAOYSA-N |
| Melting Point (°C) | 105-108 | Not Available |
| Physical Form | Powder | Not Specified |
Historical Development and Discovery
The historical development of this compound is intrinsically linked to broader advances in amino acid chemistry and phenylacetic acid derivative synthesis throughout the twentieth century. Early foundational work on related aminophenylacetic acid compounds was established by researchers such as Braun, who contributed significant methodologies for the preparation of ortho-aminomethylphenylacetic acid derivatives. The synthetic approaches developed during this period laid essential groundwork for the subsequent development of ester derivatives, including the methyl ester variant that forms the basis of the current compound.
Subsequent research by Haginiwa and colleagues in 1959 demonstrated important synthetic pathways for aminophenylacetic acid derivatives, developing methodologies that involved acylation of amino groups followed by thermal treatment with soda lime to produce substituted isoquinoline compounds. These early investigations established the fundamental reactivity patterns of aminophenyl acetate derivatives and their potential for further chemical transformations. The work provided crucial insights into the stability and reactivity characteristics of compounds containing both amino and ester functionalities within aromatic systems.
The development of the hydrochloride salt form represents an important advancement in the practical utility of the compound. Research has shown that the formation of hydrochloride salts significantly enhances the solubility and stability properties of amino-containing organic compounds, making them more suitable for various laboratory applications and synthetic procedures. This salt formation approach has become a standard practice in pharmaceutical chemistry for improving the handling characteristics and storage stability of amino-containing drug intermediates and research compounds.
Modern synthetic methodologies for methyl 2-(2-aminophenyl)acetate and its hydrochloride derivative have been refined through advances in catalytic hydrogenation techniques. Contemporary preparation methods involve the reduction of methyl 2-nitrophenylacetate using palladium-on-charcoal catalysts under hydrogen atmosphere, followed by treatment with hydrochloric acid to form the stable hydrochloride salt. These optimized procedures have enabled reliable large-scale preparation of the compound with high purity and consistent quality parameters.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable significance within organic and medicinal chemistry due to its versatile reactivity profile and extensive utility as a synthetic intermediate. The compound serves as a crucial building block in pharmaceutical development, particularly for the synthesis of various therapeutic agents targeting pain relief and anti-inflammatory conditions. The presence of both amino and ester functional groups within the same molecule provides multiple sites for chemical modification, enabling the construction of complex molecular architectures through sequential synthetic transformations.
In pharmaceutical research, this compound functions as an important intermediate in the synthesis of quinoline derivatives and related heterocyclic systems. Research has demonstrated its utility in the preparation of chloroquinoline compounds, where methyl 2-(2-aminophenyl)acetate reacts with dichloroquinoline derivatives under reflux conditions in acetonitrile to produce biologically active quinoline-aniline conjugates. These synthetic pathways have proven valuable for the development of antimalarial agents and other therapeutic compounds requiring quinoline-based molecular frameworks.
The compound demonstrates particular importance in biochemical research applications, where it serves as a valuable tool for studies related to enzyme inhibition and receptor binding mechanisms. Researchers utilize this compound to investigate biological pathways and drug interactions, contributing to the understanding of molecular recognition processes and pharmacological mechanisms. The amino group functionality enables the formation of hydrogen bonding interactions with biological targets, while the ester group provides opportunities for metabolic transformation studies.
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Focus |
|---|---|---|
| Pharmaceutical Development | Quinoline synthesis intermediate | Antimalarial agent preparation |
| Biochemical Research | Enzyme inhibition studies | Receptor binding mechanisms |
| Synthetic Organic Chemistry | Heterocycle construction | Complex molecule assembly |
| Polymer Chemistry | Polymer modification | Enhanced material properties |
| Analytical Chemistry | Chromatographic standards | Quantitative analysis methods |
Contemporary research has expanded the applications of this compound into polymer chemistry, where the compound can be incorporated into polymer formulations to enhance properties such as solubility and thermal stability. These applications represent important advances in materials science, contributing to the development of advanced materials with improved performance characteristics. The dual functionality of the compound enables its use as both a reactive monomer and a modifying agent in polymer synthesis processes.
Properties
IUPAC Name |
methyl 2-(2-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUKUBEEKGADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420880 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-36-7 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Knoevenagel Condensation and Subsequent Reduction (Patent CN113880724A)
A robust method involves a three-step sequence starting from o-nitrobenzaldehyde:
Step 1: Knoevenagel Condensation
- React o-nitrobenzaldehyde with monomethyl malonate in the presence of an organic alkali (triethylamine, pyridine, or piperidine) in an aprotic solvent such as chlorobenzene, xylene, toluene, or DMSO.
- Conditions: Stir at 20–30 °C for 0.5 hours before dropwise addition of monomethyl malonate, then continue for 2 hours.
- Outcome: Formation of an α,β-unsaturated carbonyl compound (Compound A).
- Yield: Approximately 88.1% with high purity (HPLC ~98.6%).
Step 2: Decarboxylation
- Compound A is reacted with lithium chloride in DMSO and water at 100 °C for 16 hours.
- After cooling and extraction, Compound B is obtained with a yield of about 92.0% and purity of 99.36%.
Step 3: Nitro Group Reduction
- Compound B undergoes reduction using a metal reducing agent in acidic aqueous-organic media to convert the nitro group to an amine, yielding methyl 2-(2-aminophenyl)acetate.
- Final treatment with hydrochloric acid forms the hydrochloride salt.
This method is scalable and suitable for industrial production due to its high yields and purity levels.
Esterification of 2-Aminophenylacetic Acid with Methanol
An alternative classical approach involves direct esterification:
- Starting Material : 2-aminophenylacetic acid.
- Reaction : Esterification with methanol in the presence of a strong acid catalyst such as hydrochloric acid.
- Process : Reflux conditions typically facilitate the conversion to methyl 2-(2-aminophenyl)acetate.
- Hydrochloride Salt Formation : Post-esterification, treatment with hydrochloric acid yields the hydrochloride salt.
- Purification : Recrystallization or other chromatographic methods ensure high purity.
This method is straightforward but may require careful control of reaction conditions to avoid side reactions and ensure high yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Knoevenagel Condensation | o-Nitrobenzaldehyde, monomethyl malonate, piperidine, toluene | 20–30 | 2.5 hours | 88.1 | 98.6 |
| Decarboxylation | Compound A, LiCl, DMSO, water | 100 | 16 hours | 92.0 | 99.36 |
| Nitro Reduction & Salt Formation | Metal reducing agent, acid, HCl | Ambient to reflux | Variable | High | >95 |
| Esterification | 2-Aminophenylacetic acid, methanol, HCl | Reflux | Several hours | Moderate | >95 |
Analytical and Purity Considerations
- HPLC : Used to monitor reaction progress and final purity, typically aiming for ≥95%.
- NMR Spectroscopy : Confirms structural integrity, verifying the amino and ester functionalities.
- Mass Spectrometry : Verifies molecular weight and salt formation.
- Crystallization : Final purification step to obtain the hydrochloride salt in crystalline form.
Summary of Advantages and Challenges
| Method | Advantages | Challenges |
|---|---|---|
| Knoevenagel Condensation Route | High yield and purity; scalable; robust | Requires multiple steps; long reaction times |
| Direct Esterification | Simpler; fewer steps | Possible side reactions; moderate yields |
| Protection/Deprotection | Improves stability of intermediates | Additional steps increase complexity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of methyl 2-(2-aminophenyl)acetate.
Reduction: Methyl 2-(2-hydroxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-aminophenyl)acetate hydrochloride has been investigated for its potential therapeutic properties. It is known to serve as a precursor in the synthesis of drugs with anti-inflammatory and analgesic activities. For instance, derivatives of this compound have shown promising results in preclinical studies aimed at developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Organic Synthesis
The compound is widely utilized as an intermediate in organic synthesis processes. Its ability to undergo various chemical transformations makes it suitable for the production of more complex molecules. The following table summarizes some key synthetic routes involving this compound:
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Reduction to amine | Pd/C catalyst, methanol, room temperature | 76.2% |
| Acylation reactions | DMF solvent, potassium carbonate, room temperature | 95% |
| Coupling with other aromatic compounds | Varies based on substituents | High yield |
Anti-inflammatory Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory effects in animal models. The pharmacological evaluation showed that these compounds were more effective than traditional NSAIDs like diclofenac, with reduced side effects .
Synthesis of Novel Compounds
Research has focused on utilizing this compound to create novel benzothiazole derivatives, which are known for their biological activities. The solid-phase synthesis method employed in these studies allowed for efficient coupling and high yields of the target compounds .
Mechanism of Action
The mechanism of action of methyl 2-(2-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Aromatic Ring Modifications
Table 1: Positional Isomers and Substituted Derivatives
Key Findings :
- Ortho vs. Para Amino Groups: The ortho-substituted derivative exhibits stronger intramolecular hydrogen bonding, influencing crystallinity and reactivity .
Halogen-Substituted Derivatives
Table 2: Halogenated Analogs
Key Findings :
Heterocyclic and Complex Derivatives
Table 3: Heterocyclic and Functionalized Analogs
Key Findings :
Research and Application Insights
- Pharmaceutical Intermediates: Ortho-aminophenyl derivatives are pivotal in synthesizing β-lactam antibiotics .
- Structure-Activity Relationships (SAR) :
Biological Activity
Methyl 2-(2-aminophenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
This compound has a molecular formula of C10H12ClN O2 and a molecular weight of approximately 215.66 g/mol. The structure features an amino group and an ester functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with receptors and enzymes.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine component, which may exert pharmacological effects.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially leading to the formation of various biologically active derivatives.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential activity against bacteria and fungi.
- Anti-inflammatory Effects : Studies have indicated that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor growth and angiogenesis, although specific studies are needed to confirm these effects .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various aminophenyl acetate derivatives, including this compound. Results indicated significant inhibition against certain bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
In a pharmacological study using mouse models, this compound demonstrated a reduction in inflammation markers when administered prior to inflammatory stimuli. This suggests a mechanism involving modulation of inflammatory pathways .
Anticancer Activity
Research involving chick chorioallantoic membrane (CAM) assays showed that compounds structurally related to this compound effectively blocked angiogenesis and reduced tumor size. The IC50 values for these compounds were significantly lower than those for control treatments, indicating strong anticancer potential .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Methyl 2-(2-aminophenyl)acetate HCl | Antimicrobial, Anti-inflammatory | TBD | Potential for further development |
| Methyl 2-(4-aminophenyl)acetate HCl | Anticancer | TBD | Similar structure with promising results |
| Ethyl 2-(2-aminophenyl)acetate | Antimicrobial | TBD | Related compound showing similar activity |
Q & A
Q. What are the recommended methods for synthesizing and purifying Methyl 2-(2-aminophenyl)acetate hydrochloride?
Synthesis typically involves esterification of 2-(2-aminophenyl)acetic acid with methanol under acidic conditions, followed by hydrochlorination. Purification is achieved via recrystallization using solvents like ethanol or methanol, monitored by HPLC (≥95% purity) . Ensure inert conditions to prevent oxidation of the amine group, as unprotected aromatic amines are prone to degradation.
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- LogD (pH 7.4): 0.93 (indicating moderate lipophilicity and potential membrane permeability) .
- Polar Surface Area (PSA): 52.32 Ų (suggesting moderate solubility in polar solvents) .
- Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester group . Techniques like NMR (¹H/¹³C), FT-IR, and mass spectrometry validate structure, while HPLC ensures purity .
Q. What are the optimal solubility and formulation strategies for in vitro assays?
The compound shows pH-dependent solubility due to the hydrochloride salt. At physiological pH (7.4), solubility in aqueous buffers (e.g., PBS) is limited (~1–5 mg/mL). Use co-solvents like DMSO (≤1% v/v) for stock solutions. For in vitro studies, confirm stability over 24 hours using UV-Vis spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational LogP/LogD values?
Discrepancies often arise from ionization states or solvent effects. For example:
- Calculated LogP (JChem): 0.93 vs. Experimental LogD (pH 7.4): 0.92. Validate using shake-flask partitioning with octanol/water systems under controlled pH. Adjust for ionizable groups (e.g., amine pKa ~8.5) via potentiometric titration .
Q. What experimental designs are recommended for studying metabolic stability in hepatic microsomes?
- Incubation Conditions: 1 µM compound, 0.5 mg/mL microsomal protein, NADPH regeneration system, 37°C.
- Analytical Method: LC-MS/MS with MRM transitions for parent and potential metabolites (e.g., demethylation or hydroxylation products).
- Data Interpretation: Compare half-life (t₁/₂) and intrinsic clearance (CLint) with reference compounds. Note that esterase activity in microsomes may accelerate degradation .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for receptor binding?
The compound may form racemic mixtures during synthesis. Use chiral HPLC (e.g., Chiralpak® IA column) with mobile phases containing hexane/isopropanol to resolve enantiomers. Enantiopurity (>99% ee) is critical for studying stereospecific interactions with targets like G protein-coupled receptors (GPCRs) .
Q. What strategies mitigate oxidative degradation of the 2-aminophenyl group in long-term studies?
- Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions.
- Storage: Lyophilize under argon and store at -80°C for >1-year stability.
- Analytical Monitoring: Track degradation via LC-MS (e.g., m/z shifts indicating hydroxylation or dimerization) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications: Vary substituents on the phenyl ring (e.g., halogenation) or replace the methyl ester with ethyl/tert-butyl groups.
- Assays: Test in vitro binding affinity (e.g., radioligand displacement assays) and ADMET properties (e.g., CYP450 inhibition).
- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., PSA, LogD) with activity .
Q. What computational tools predict binding modes with biological targets?
- Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., monoamine transporters).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with the amine group) using Schrödinger’s Phase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
